molecular formula C9H16N2O2 B2741178 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 1329400-54-5

1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2741178
CAS RN: 1329400-54-5
M. Wt: 184.239
InChI Key: UMQFEWQXIKROPB-UHFFFAOYSA-N
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Description

1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity.

Scientific Research Applications

Applications in Organic Synthesis

The compound "Allyl Tetrahydropyranyl Ether" has been identified as a versatile protecting reagent for alcohols and thiols. This compound, due to its stability under mild and neutral conditions, is advantageous in the synthesis of complex organic molecules. The use of such ethers facilitates the protection-deprotection strategies essential for synthesizing biologically relevant and synthetic interest compounds, including nucleotides, carbohydrates, and steroids (Kumar et al., 2010; Kumar et al., 2009).

Applications in Medicinal Chemistry

In the realm of medicinal chemistry, the structural motif of "1,3-disubstituted ureas" plays a significant role in the development of inhibitors with potential therapeutic applications. For instance, a series of 1,3-disubstituted ureas containing pyrazole and adamantane fragments showed inhibitory activity against human soluble epoxide hydrolase (sEH), highlighting their potential in drug discovery (D'yachenko et al., 2019).

Applications in Materials Science

The structural features of compounds similar to "1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea" find applications in materials science, especially in the development of hydrogels and gelators. For example, specific urea compounds can form hydrogels with tunable physical properties by interacting with various anions, demonstrating the potential of these materials in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

Catalysis and Synthetic Methodology

The synthesis of complex organic frameworks often utilizes catalysts and reagents derived from functionalities similar to those in "1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea." For instance, palladium-catalyzed reactions involving allylic compounds lead to the formation of cyclic ureas, showcasing the importance of these motifs in constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals (Nishikawa et al., 2015).

properties

IUPAC Name

1-(oxan-4-yl)-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-5-10-9(12)11-8-3-6-13-7-4-8/h2,8H,1,3-7H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQFEWQXIKROPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

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